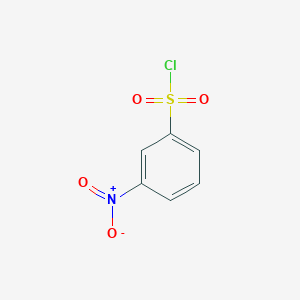

3-Nitrobenzenesulfonyl chloride

Description

Nomenclature and Chemical Classification

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-nitrobenzenesulfonyl chloride. nih.govthermofisher.com It is also known by several common synonyms.

| Synonyms for this compound |

| 3-nitrobenzene-1-sulfonyl chloride nih.govthermofisher.com |

| Benzenesulfonyl chloride, 3-nitro- nih.gov |

| 3-Nitrophenylsulfonyl chloride nih.gov |

| m-Nitrobenzenesulfonyl chloride nih.gov |

| M-NOSYL CHLORIDE nih.gov |

Classification as a Sulfonyl Chloride Derivative

This compound is classified as a sulfonyl chloride derivative. cymitquimica.comchemicalbull.com This classification is due to the presence of the -SO2Cl functional group attached to the benzene (B151609) ring. cymitquimica.com The compound's reactivity is largely dictated by this functional group, making it highly reactive toward nucleophiles. cymitquimica.com The addition of a nitro group to the benzene ring enhances its electrophilicity. cymitquimica.com

Historical Context and Significance

Early Preparation Methods and Yields

Historically, the preparation of this compound involved the sulfochlorination of nitrobenzene (B124822). trea.comgoogle.com One of the early documented methods involved adding nitrobenzene to four moles of chlorosulfonic acid, with the temperature gradually increasing from 60°C to 105°C. trea.comgoogle.com This process, however, resulted in a yield of only 79% of theory, which was considered insufficient for large-scale industrial production. trea.comgoogle.com Another early method involved heating nitrobenzene with two mole equivalents of chlorosulfonic acid, though this was reported to sometimes lead to violent decomposition of the reaction mixture. trea.com Other historical synthesis routes included the chlorination of 3-nitrobenzenesulfonic acid with chlorine/disulfur dichloride and the reaction of sodium 3-nitrobenzenesulfonate with phosphorus oxychloride in sulfolane. trea.comgoogle.com A method involving the reaction of benzene with chlorosulfonic acid and a mixture of concentrated nitric acid and sulfuric acid was also reported to yield about 90% of the desired product. trea.comgoogle.com

Evolution of Synthetic Methodologies

Over time, synthetic methodologies for producing this compound have evolved to improve yields and safety. A significant advancement was the development of a process involving the reaction of nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by the action of an inorganic acid chloride, such as thionyl chloride, at 40°C to 90°C. trea.comgoogle.com This improved process can achieve yields of approximately 95% to 98% of theory. trea.com

A specific example of this evolved methodology involves adding 123.1 g of nitrobenzene to 521.0 g of chlorosulfonic acid at 112°C over four hours. prepchem.com The mixture is stirred for another four hours at this temperature. prepchem.com After cooling to 70°C, 110.0 g of thionyl chloride is added dropwise over two hours. prepchem.com The resulting mixture is cooled and discharged into ice water, and the precipitated this compound is filtered and washed. prepchem.com This method yields a product with a purity of 89.9%, corresponding to a dry content yield of 96.3%. prepchem.com This modern approach offers the advantage of high yields and reduces the pollution of wastewater with nitrobenzene or nitrobenzenesulfonic acid. trea.com

Role as a Chemical Intermediate

This compound is an important chemical intermediate, particularly in the synthesis of dyes. chemicalbull.comtrea.comgoogle.comgoogle.com It is also utilized in proteomics research and in the preparation of various other chemical compounds. thermofisher.comscbt.comfishersci.ca For instance, it has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine. sigmaaldrich.comsigmaaldrich.com Its high reactivity, especially towards nucleophiles like amines and alcohols, allows for the formation of sulfonamides and sulfonate esters, respectively, making it a versatile building block in organic synthesis. cymitquimica.com

General Utility in Organic Synthesis

The utility of this compound in organic synthesis is primarily centered around the reactivity of its sulfonyl chloride and nitro functionalities.

Protecting Group for Amines: The 3-nitrobenzenesulfonyl (Ns) group is frequently employed as a protecting group for primary and secondary amines. chem-station.com The electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton in Ns-protected primary amines, facilitating their alkylation under Mitsunobu conditions or with alkyl halides. chem-station.com This allows for the stepwise synthesis of secondary amines. The Ns group is stable under a variety of reaction conditions but can be selectively removed under mild conditions using nucleophiles like thiols in the presence of a base, a key feature of the Fukuyama amine synthesis. chem-station.com

Synthesis of Sulfonamides: A primary application of this compound is in the synthesis of sulfonamides. It readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental to the construction of more complex molecules containing the sulfonamide functional group, which is a common motif in medicinal chemistry.

Specific Applications in Industrial and Laboratory Settings

In both industrial and laboratory contexts, this compound serves as a key building block and reagent.

Intermediate in Dye Synthesis: Historically and currently, this compound is an important precursor in the manufacturing of various dyes. google.com The nitro group can be chemically modified, for instance, by reduction to an amino group, which is a common step in the synthesis of azo dyes and other colorants.

Pharmaceutical and Agrochemical Synthesis: The compound is utilized as an intermediate in the synthesis of a range of biologically active molecules. For example, it has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine. sigmaaldrich.comfishersci.ca The sulfonamide linkage formed from this compound is a key structural component in various therapeutic agents and pesticides.

Reagent in Specific Chemical Transformations: Beyond its role as a protecting group, this compound is a reagent in specific chemical reactions. Its reactivity in nucleophilic substitution and condensation reactions makes it a valuable tool for introducing the 3-nitrophenylsulfonyl moiety into a molecule, which can then be further transformed. nbinno.com For instance, the reduction of the nitro group to an amine allows for subsequent derivatization, expanding the synthetic possibilities.

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWNNNAOGWPTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059526 | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-51-7 | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1Z8WPL9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The preparation of 3-nitrobenzenesulfonyl chloride is primarily achieved through two main pathways: the sulfochlorination of nitrobenzene (B124822) and the conversion of 3-nitrobenzenesulfonic acid.

Preparation from Nitrobenzene and Chlorosulfonic Acid

A prominent method for synthesizing this compound involves the direct reaction of nitrobenzene with chlorosulfonic acid. trea.comgoogle.com This process has been refined to achieve high yields and purity, making it suitable for large-scale industrial production. google.com

The synthesis is typically carried out by reacting nitrobenzene with chlorosulfonic acid at elevated temperatures, followed by treatment with an inorganic acid chloride. trea.comgoogle.com Initially, chlorosulfonic acid is introduced, and nitrobenzene is added while maintaining the temperature. trea.com An older method involved adding nitrobenzene to 4 moles of chlorosulfonic acid, with the temperature gradually increasing to 60°C. After the addition, the mixture was heated to 70°C and then to 105°C, where it was held for several hours, resulting in a 79% yield. trea.comgoogle.com

An improved and more efficient process involves reacting nitrobenzene with chlorosulfonic acid at a higher temperature range of approximately 90°C to 120°C. trea.comgoogle.com Following this, an inorganic acid chloride is introduced to the reaction mixture at a temperature between 40°C and 90°C. trea.comgoogle.com This optimized process can be conducted at either normal or elevated pressure and has been successfully implemented in continuous operations, such as in a cascade of at least two kettles. trea.com

Temperature and the molar ratio of reactants are critical parameters that significantly influence the yield of this compound. The initial reaction between nitrobenzene and chlorosulfonic acid is optimally carried out at temperatures between 110°C and 115°C. trea.comgoogle.com After the addition of nitrobenzene is complete, it is beneficial to maintain the reaction mixture within this temperature range for an additional 2 to 4 hours. trea.comgoogle.com The subsequent treatment with an inorganic acid chloride is preferably conducted at a temperature of about 60°C to 80°C. trea.comgoogle.comgoogle.com

The stoichiometry of the reactants also plays a crucial role. The process typically employs about 3.0 to 10.0 moles of chlorosulfonic acid per mole of nitrobenzene. trea.com Using less than 3 moles of chlorosulfonic acid can lead to a reaction solution that is more prone to decomposition. trea.com While it is possible to use more than 10 moles, it is less efficient as it increases the amount of excess acid that needs to be handled later without a significant advantage. trea.com The inorganic acid chloride is generally used in an amount of about 0.1 to 5.0 moles, with a preferable range of 0.2 to 1.0 mole, per mole of nitrobenzene. trea.com Adherence to these optimized conditions has been reported to produce yields of approximately 95% to 98%. trea.com

A specific laboratory-scale example details the dropwise addition of 123.1 g (1.0 mol) of nitrobenzene to 521.0 g (4.4 mol) of chlorosulfonic acid at 112°C over 4 hours. The mixture is then stirred at this temperature for another 4 hours. After cooling to 70°C, 110.0 g (0.92 mol) of thionyl chloride is added over 2 hours. The reaction is stirred until gas evolution ceases. The final product is isolated by pouring the mixture into ice-water, followed by filtration and washing. This procedure resulted in a 96.3% yield of this compound with a purity of 89.9%. prepchem.com

Inorganic acid chlorides are essential in this synthetic route, acting on the reaction mixture after the initial sulfochlorination. trea.comgoogle.com Examples of effective inorganic acid chlorides include thionyl chloride, phosphorus oxychloride, and phosphorus trichloride. trea.comgoogle.com Phosgene can also be utilized for this purpose. trea.comgoogle.com The addition of the inorganic acid chloride is performed after cooling the initial reaction mixture, and it is stirred until the evolution of gas has completed, indicating the end of the reaction. prepchem.com

Preparation from 3-Nitrobenzenesulfonic Acid

An alternative pathway to this compound is through the conversion of 3-nitrobenzenesulfonic acid or its salts.

The conversion of sulfonic acids or their salts to sulfonyl chlorides using phosphorus pentachloride is a well-established method in organic synthesis. orgsyn.org While specific details for the reaction with 3-nitrobenzenesulfonic acid are part of the broader knowledge of this type of transformation, a general procedure involves heating a mixture of the sodium salt of the sulfonic acid with phosphorus pentachloride. orgsyn.org For instance, the preparation of benzenesulfonyl chloride from sodium benzenesulfonate (B1194179) and phosphorus pentachloride involves heating the mixture at 170–180°C for an extended period. orgsyn.org The purity of the phosphorus pentachloride can significantly impact the reaction yield. orgsyn.org

Conversion with Thionyl Chloride (SOCl2)

A well-established and high-yielding method for synthesizing this compound involves the reaction of nitrobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride. trea.comgoogle.com In a typical procedure, nitrobenzene is added dropwise to a significant excess of chlorosulfonic acid at an elevated temperature, generally around 112°C. prepchem.com This mixture is stirred for several hours to ensure the completion of the sulfonation step. prepchem.com

Following this, the reaction mixture is cooled to approximately 70°C, and thionyl chloride is introduced. prepchem.com The addition of thionyl chloride facilitates the conversion of the resulting sulfonic acid to the desired sulfonyl chloride. trea.comgoogle.com The reaction is allowed to proceed until the evolution of gas ceases, indicating the completion of the chlorination. prepchem.com

The final product is isolated by carefully pouring the reaction mixture into ice-water, which causes the this compound to precipitate out of the solution. prepchem.com The solid product is then collected by filtration and washed with water and a sodium hydrogen carbonate solution to remove any residual acids. prepchem.com This process has been reported to produce this compound in high yields, ranging from 95% to 98% of the theoretical yield. google.com A notable advantage of this high yield is the significant reduction of nitrobenzene or nitrobenzenesulfonic acid contaminants in the wastewater. google.com

A specific example of this synthesis is as follows:

Reactivity and Reaction Mechanisms

Electrochemical Reduction Mechanisms

The electrochemical reduction of 3-nitrobenzenesulfonyl chloride is a multifaceted process that has been the subject of detailed investigation. The mechanism of this reduction is highly dependent on the specific isomer and the experimental conditions.

Electron Transfer Pathway: Stepwise vs. Dissociative Mechanisms

The initial electron transfer to nitro-substituted benzenesulfonyl chlorides can proceed through two primary mechanisms: a stepwise pathway or a dissociative pathway. cdnsciencepub.com In the case of this compound, the reduction follows a stepwise mechanism. cdnsciencepub.comresearchgate.net This is in contrast to its ortho and para-substituted isomers, which favor a "sticky" dissociative mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Theoretical calculations support this distinction, indicating that for the ortho and para isomers, there is significant overlap between the π* orbital of the nitroaromatic system and the σ* orbital of the S-Cl bond. cdnsciencepub.comresearchgate.net This overlap facilitates a concerted process where electron transfer and the cleavage of the sulfur-chlorine bond occur simultaneously. cdnsciencepub.comresearchgate.netcdnsciencepub.com For this compound, this orbital overlap is absent, leading to a distinct, stepwise reduction process. cdnsciencepub.com

A key feature of the stepwise mechanism observed for this compound is the formation of a radical anion as a distinct intermediate. cdnsciencepub.comresearchgate.net Upon the addition of a single electron, a radical anion is generated. cdnsciencepub.com Theoretical studies confirm this, showing that for this compound, the added electron primarily occupies a π* orbital of the nitrophenyl group. cdnsciencepub.com This is evidenced by the minimal change in the S-Cl bond length upon reduction, which increases only slightly from 2.12 Å to 2.15 Å. cdnsciencepub.com This stability of the S-Cl bond in the radical anion intermediate is a hallmark of the stepwise electron transfer pathway. cdnsciencepub.com

In contrast to the stepwise mechanism for the meta isomer, the electrochemical reduction of 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride proceeds via a concerted "sticky" dissociative electron transfer. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this mechanism, the addition of an electron and the breaking of the S-Cl bond are a single, concerted event. cdnsciencepub.comresearchgate.net This leads directly to the formation of an arylsulfinyl radical and a chloride anion, which initially exist as a strongly interacting pair. cdnsciencepub.comresearchgate.net The resonance stability of the arylsulfinyl radicals formed from the ortho and para isomers facilitates this dissociative process. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Influence of Nitro Substituent Position on Mechanism

The position of the nitro group on the benzene (B151609) ring exerts a profound influence on the electrochemical reduction mechanism of benzenesulfonyl chlorides. cdnsciencepub.comresearchgate.net As established, the meta position in this compound directs the reaction through a stepwise pathway involving a radical anion intermediate. cdnsciencepub.comresearchgate.net Conversely, nitro groups at the ortho and para positions promote a concerted dissociative electron transfer. cdnsciencepub.comresearchgate.netcdnsciencepub.com This difference is attributed to the electronic effects of the nitro group. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution and directs incoming groups to the meta position. quora.com In the context of electrochemical reduction, the ability of the ortho and para nitro groups to stabilize the forming arylsulfinyl radical via resonance is a key factor favoring the concerted mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 1: Electrochemical Reduction Mechanisms of Nitro-Substituted Benzenesulfonyl Chlorides

| Compound | Reduction Mechanism | Intermediate |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | "Sticky" Dissociative | Arylsulfinyl radical/chloride anion pair |

| This compound | Stepwise | Radical anion |

| 4-Nitrobenzenesulfonyl chloride | "Sticky" Dissociative | Arylsulfinyl radical/chloride anion pair |

| 2,4-Dinitrobenzenesulfonyl chloride | "Sticky" Dissociative | Arylsulfinyl radical/chloride anion pair |

Data sourced from multiple studies. cdnsciencepub.comresearchgate.net

Formation of Diaryl Disulfones and Autocatalytic Processes

The formation of the diaryl disulfone occurs through a nucleophilic substitution reaction. cdnsciencepub.com The initial two-electron reduction of this compound generates the 3-nitrobenzenesulfinate anion (ArSO₂⁻) and a chloride anion. cdnsciencepub.com This sulfinate anion then acts as a nucleophile, attacking a molecule of the parent this compound. cdnsciencepub.com This nucleophilic attack results in the displacement of the chloride ion and the formation of the diaryl disulfone. cdnsciencepub.com This resulting disulfone is more easily reduced than the original sulfonyl chloride, which is the basis for the observed autocatalytic behavior. cdnsciencepub.comcdnsciencepub.comscholaris.ca It is noteworthy that steric hindrance from a nitro group at the ortho position can prevent the formation of these disulfones, as seen with 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride. cdnsciencepub.comcdnsciencepub.comscholaris.ca

Role of Concentration and Scan Rate in Autocatalysis

The electrochemical reduction of this compound can lead to an autocatalytic process, the nature of which is significantly influenced by the concentration of the compound and the scan rate used in cyclic voltammetry experiments. cdnsciencepub.comscholaris.ca

During the reduction, diaryl disulfones are formed. These disulfones are more easily reduced than the parent this compound. The radical anion of the disulfone, once formed, can transfer an electron to a molecule of the parent sulfonyl chloride. This initiates a process where the parent compound is consumed both at the electrode surface and in the bulk solution, a hallmark of autocatalysis. cdnsciencepub.comscholaris.ca

The competition between the electrochemical reduction at the electrode and the autocatalytic process in the solution is dependent on both concentration and scan rate. scholaris.ca An increase in the concentration of this compound favors the autocatalytic pathway. cdnsciencepub.comscholaris.ca Conversely, increasing the scan rate favors the direct electrochemical reduction at the electrode. cdnsciencepub.comscholaris.ca

In the case of this compound, even at a high concentration of 7.0 mmol/L and a low scan rate of 0.2 V/s, no trace crossing, a characteristic feature of strong autocatalysis, is observed in the cyclic voltammograms. cdnsciencepub.com This indicates that while an autocatalytic mechanism is present, it is less pronounced compared to other isomers like 4-nitrobenzenesulfonyl chloride under similar conditions. cdnsciencepub.com As the scan rate is increased, the electrochemical reduction becomes the dominant process, and the influence of autocatalysis diminishes. scholaris.ca

Table 1: Influence of Concentration and Scan Rate on the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides

| Compound | Concentration (mmol/L) | Scan Rate (V/s) | Observation | Reference |

| This compound | 7.0 | 0.2 | No trace crossing, oxidation peaks observed | cdnsciencepub.com |

| 4-Nitrobenzenesulfonyl chloride | High | High | Trace crossing persists, indicating competition | cdnsciencepub.com |

| 4-Nitrobenzenesulfonyl chloride | High | 20 | Autocatalysis is avoided | cdnsciencepub.com |

Steric Hindrance Effects on Disulfone Formation

The formation of diaryl disulfones is a crucial step in the autocatalytic reduction mechanism observed for some nitro-substituted benzenesulfonyl chlorides. However, the position of the nitro group on the benzene ring can exert significant steric hindrance, impacting the formation of these disulfones. cdnsciencepub.comscholaris.ca

For this compound and 4-nitrobenzenesulfonyl chloride, the reduction process leads to the production of the corresponding diaryl disulfones. cdnsciencepub.comscholaris.ca These disulfones are key to the autocatalytic cycle. In contrast, for 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, this autocatalytic mechanism is not observed. cdnsciencepub.comscholaris.ca

The absence of autocatalysis in the ortho-substituted compounds is attributed to the steric hindrance caused by the nitro group at the ortho position. cdnsciencepub.comscholaris.ca This steric bulk effectively prevents the formation of the diaryl disulfone, thereby inhibiting the autocatalytic pathway. cdnsciencepub.comscholaris.ca

Theoretical Investigations of Electrochemical Behavior

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electrochemical behavior of this compound. These computational studies provide insights into the molecular structures, orbitals, and the changes that occur upon electron transfer. cdnsciencepub.comresearchgate.net

DFT Modeling and Basis Set Selection

Theoretical investigations into the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have been carried out to complement experimental findings. cdnsciencepub.com These studies often utilize Density Functional Theory (DFT) for their calculations. While the specific basis set used for the calculations on this compound in the primary study is not explicitly detailed in the provided snippets, a related study on 3-Nitro Benzyl Chloride employed both Hartree-Fock (HF) and DFT methods with a 3-21+G basis set for geometry optimization and frequency calculations. jetir.org The selection of an appropriate basis set is crucial for obtaining accurate theoretical results that can be reliably compared with experimental data.

Analysis of Molecular Structures and LUMOs

Theoretical calculations provide valuable information about the neutral structure of this compound and its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The LUMO is of particular interest as it represents the orbital that will accept an electron during the initial step of the electrochemical reduction.

For this compound, the analysis of its molecular structure and LUMO reveals important characteristics that influence its reactivity. researchgate.net The shape and energy of the LUMO can determine the initial site of electron attack and the subsequent chemical transformations.

Examination of SOMOs and Potential Fragments

Upon the addition of an electron, the this compound molecule is converted into its radical anion. The orbital occupied by the unpaired electron in this radical anion is known as the Singly Occupied Molecular Orbital (SOMO). researchgate.net

S-Cl Bond Distance Changes Upon Electron Addition

A key aspect of the electrochemical reduction of sulfonyl chlorides is the cleavage of the sulfur-chlorine (S-Cl) bond. Theoretical calculations have been used to investigate the changes in the S-Cl bond distance upon the addition of an electron to this compound.

The electrochemical reduction mechanism for nitro-substituted benzenesulfonyl chlorides is dependent on the position of the nitro group. cdnsciencepub.com For this compound, the reduction follows a stepwise mechanism, where an intermediate radical anion is formed. This is in contrast to the 2-nitro and 4-nitro isomers, which undergo a "sticky" dissociative mechanism where the electron transfer and S-Cl bond cleavage are concerted. cdnsciencepub.com

The difference in mechanism is related to the degree of overlap between the π* orbital of the nitrobenzene (B124822) ring and the σ* orbital of the S-Cl bond. For this compound, this overlap is less significant, leading to a more stable radical anion intermediate before bond cleavage occurs. The change in the S-Cl bond distance upon electron addition is a critical parameter in understanding these different pathways.

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO2Cl) is characterized by its high reactivity, which stems from the powerful electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. This arrangement renders the sulfur atom highly electrophilic, making it a prime target for nucleophilic attack. In this compound, the presence of a nitro group (–NO2) in the meta-position of the benzene ring further amplifies this electrophilicity through its inductive and resonance effects. This heightened reactivity makes this compound a valuable and versatile reagent in the field of organic synthesis. cymitquimica.com

Nucleophilic substitution at a sulfonyl chloride typically follows either a concerted (SN2-type) or a stepwise addition-elimination pathway. mdpi.comrsc.org In the stepwise mechanism, the nucleophile attacks the electrophilic sulfur atom to form a transient tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group. The considerable reactivity of the sulfonyl chloride functional group enables it to react with a broad spectrum of nucleophiles under comparatively mild reaction conditions.

The chloride atom in this compound is readily displaced by a diverse array of nucleophiles, yielding a wide range of sulfonamide and sulfonate ester derivatives. cymitquimica.com These reactions generally proceed through a nucleophilic substitution mechanism centered at the sulfonyl sulfur atom.

Key nucleophiles that react with this compound include:

Amines: Primary and secondary amines react to form the corresponding N-substituted sulfonamides. magtech.com.cn This reaction is fundamental to the synthesis of numerous biologically active compounds.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to sulfonate esters. The base facilitates the deprotonation of the alcohol or phenol, thereby generating a more potent nucleophilic alkoxide or phenoxide ion. cymitquimica.com

Water: The hydrolysis of this compound results in the formation of 3-nitrobenzenesulfonic acid. fishersci.com This reaction can be a competitive pathway if water is present during reactions with other nucleophiles.

The selection of appropriate solvents and reaction conditions is critical and can markedly influence both the outcome and the rate of these substitution reactions.

This compound serves as an effective acylating agent for peptides and amino acids. This process, also known as sulfonylation, leads to the formation of a robust sulfonamide linkage between the sulfonyl group and the amino group of the amino acid or peptide. nih.govgoogle.com This chemical modification is employed for several purposes, such as the protection of amino groups during peptide synthesis or for the introduction of specific labels. nih.gov

Quantum-chemical simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of amino acid acylation by this compound. mdpi.comnih.gov These computational approaches offer profound insights into reaction pathways, the structures of transition states, and the energetics of the reaction, aspects that are often challenging to probe experimentally. ibm.comnih.govarxiv.orgibm.com

Simulations have explored both concerted (SN2-like) and stepwise (addition-elimination) mechanisms. mdpi.comnih.gov The findings frequently indicate that the reaction favors a stepwise mechanism that involves the formation of a pentacoordinate intermediate. Furthermore, these theoretical studies can illuminate the role of the solvent in stabilizing intermediates and transition states, thus providing a more holistic understanding of the reaction in the condensed phase.

Computational investigations have successfully characterized the geometry of the transition states in the acylation reaction. For a stepwise mechanism, two principal transition states are typically identified: one leading to the formation of a tetrahedral or trigonal-bipyramidal intermediate, and a second corresponding to the departure of the chloride leaving group. mdpi.comcdnsciencepub.com

The intermediate that forms upon the nucleophilic attack of the amino group on the sulfonyl center is frequently described as having a trigonal-bipyramidal geometry around the sulfur atom. mdpi.comcdnsciencepub.com In this configuration, the incoming nucleophile and the leaving group often occupy the apical positions. However, alternative geometries, such as a tetragonal-pyramidal structure, may also be considered as potential transition states or high-energy intermediates, depending on the specific theoretical model and reactants involved.

The activation energy is a crucial parameter that governs the rate of a chemical reaction. purdue.edu Quantum-chemical calculations can furnish reliable estimates of the activation barriers for the various steps in the acylation mechanism. scribd.com These computed activation energies can then be benchmarked against experimental kinetic data to validate the proposed reaction mechanism. mdpi.comnih.gov

For the reaction between this compound and amino acids, the activation energies are contingent on the specific amino acid and the reaction conditions, such as the solvent and pH. The calculations typically involve locating the transition state structures on the potential energy surface and determining their energy relative to the reactants. The electron-withdrawing nitro group in this compound is expected to lower the activation energy for nucleophilic attack when compared to the unsubstituted benzenesulfonyl chloride, which is consistent with its observed higher reactivity.

Acylation Reactions with Peptides and Amino Acids

Axial Attack of Nucleophiles in Sulfonyl Chloride Reactions

While specific studies detailing the axial attack of nucleophiles exclusively on this compound are not extensively documented in the provided results, the general principles of nucleophilic substitution at a tetrahedral sulfur center are well-established. In reactions involving sulfonyl chlorides, nucleophiles approach the sulfur atom. The geometry of the transition state can be influenced by various factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride itself. The attack is generally considered to be along the axis of the S-Cl bond, leading to a trigonal bipyramidal intermediate or transition state.

Sulfonylation Reactions

Sulfonylation, the introduction of a sulfonyl group into a molecule, is a cornerstone of organic synthesis, and this compound serves as a key reagent in this process.

This compound readily reacts with a wide array of nucleophiles, such as alcohols and amines, to afford the corresponding sulfonate esters and sulfonamides. cymitquimica.com This reactivity is fundamental to its application as a protecting group for amines and in the synthesis of various biologically active molecules and functional materials. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions. cymitquimica.com

The development of methods for the enantioselective sulfonylation of prochiral or meso compounds represents a significant advancement in asymmetric synthesis. Research has shown that peptide-based catalysts can effectively mediate the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation. nih.govcapes.gov.br

Pioneering work has demonstrated the efficacy of tetrapeptide catalysts, particularly those containing π-methyl-histidine, in catalyzing the enantioselective sulfonylation of diols. nih.govnih.gov These catalysts create a chiral microenvironment that directs the sulfonylating agent to one of the two enantiotopic hydroxyl groups. The design of these catalysts is crucial, with the sequence and nature of the amino acid residues playing a pivotal role in determining the enantioselectivity of the reaction. nih.gov For instance, a tetrapeptide was identified that provided high enantioselectivity in the desymmetrization of a meso-1,3-diol. nih.govnih.gov

The position of substituents on the benzenesulfonyl chloride has a marked impact on the enantioselectivity of these catalyzed reactions. Studies using a tetrapeptide catalyst and a triol substrate revealed that while p-nitrobenzenesulfonyl chloride gave a high enantiomeric ratio (er), the use of o-nitrobenzenesulfonyl chloride resulted in a significant decrease in enantioselectivity, suggesting steric hindrance plays a crucial role. nih.gov Interestingly, the use of this compound led to only a minor reduction in enantioselectivity compared to the para-substituted analogue, indicating that the electronic effect of the nitro group is a dominant factor, with steric effects being less pronounced at the meta position. nih.gov

Table 1: Influence of Nitro Group Position on Enantioselectivity in the Sulfonylation of a Triol Substrate

| Sulfonylating Agent | Enantiomeric Ratio (er) |

| p-Nitrobenzenesulfonyl chloride | 97.0:3.0 |

| o-Nitrobenzenesulfonyl chloride | 66.0:34.0 |

| m-Nitrobenzenesulfonyl chloride | 95.5:4.5 |

Data sourced from a study on enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. nih.gov

Enantioselective Sulfonylation Reactions

Reactions Leading to Aziridines

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable synthetic intermediates. While the direct reaction of this compound to form aziridines is not the most common route, it is implicated in processes that lead to these structures. More broadly, sulfonyl chlorides are utilized in the synthesis of aziridines from alkenes. nih.gov One established method involves the reaction of alkenes with a sulfonamide in the presence of an oxidizing agent. The sulfonamide can be prepared from the corresponding sulfonyl chloride, such as this compound, and an amine. The resulting N-substituted sulfonamide can then participate in the aziridination of an alkene. nih.gov

Electrochemical methods have also been developed for the aziridination of alkenes using sulfonamides. nih.gov These methods can proceed via a radical pathway where the sulfonamide is oxidized to an N-centered radical, which then reacts with the alkene. nih.gov The specific use of 3-nitrobenzenesulfonamide (B92210) in such reactions would be expected to follow these general mechanisms.

Three-Component Cycloaddition Reactions

While specific examples of three-component cycloaddition reactions directly involving this compound are not extensively detailed in the provided search results, the broader context of cycloaddition reactions involving related species provides insight into potential transformations. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. sci-rad.com These reactions can be categorized based on the number of atoms contributed by each component to the newly formed ring.

In the realm of nitrene chemistry, which is relevant to this compound, cycloadditions are a significant class of reactions. researchgate.net For instance, formal [5+1] cycloadditions between aryl-substituted vinylcyclopropanes and nitrenoid precursors have been reported to yield substituted tetrahydropyridines. nih.gov These reactions are catalyzed by rhodium(II) complexes and proceed with high regioselectivity. nih.gov Although not a three-component reaction in the traditional sense, these transformations showcase the ability of nitrene precursors to participate in complex ring-forming cascades.

Furthermore, nitrones, which can be conceptually related to nitrene precursors, are known to undergo formal [3+3]-cycloaddition reactions with vinylcarbene intermediates to produce 3,6-dihydro-1,2-oxazines. nih.gov These reactions demonstrate the versatility of nitrogen-containing functional groups in cycloaddition chemistry. The development of nitrene and metallonitrene chemistry has expanded the possibilities for synthesizing nitrogen-containing heterocycles through various cycloaddition strategies, including [4+1], [2+2+1], and the aforementioned [5+1] cycloadditions. nih.gov

Mechanistic Rationales for Diastereoselectivity

The stereochemical outcome of chemical reactions, particularly diastereoselectivity, is a critical aspect of modern organic synthesis. In the context of cycloaddition reactions involving nitrene precursors or related nitrogen-containing compounds, the observed diastereoselectivity is often rationalized by considering the geometric and electronic properties of the transition states.

For [3+2] cycloaddition reactions, the stereoselectivity can be investigated using computational methods like Molecular Electron Density Theory (MEDT). rsc.org These studies analyze the transition state structures to determine why one diastereomer is formed preferentially over another. For example, in the reaction of a glucosyl nitrone with a dienophile, the endo pathway was found to be both thermodynamically and kinetically more favorable than the exo pathway. rsc.org This preference was attributed to more favorable interaction energies in the endo transition state, as revealed by a distortion/interaction–activation strain model. rsc.org

The mechanism of cycloaddition can also influence stereoselectivity. Reactions that proceed through a concerted mechanism, where all bond-forming events occur simultaneously, often exhibit high stereospecificity. youtube.com For instance, the reaction of singlet nitrenes with alkenes is typically a concerted process, leading to retention of the alkene's stereochemistry in the resulting aziridine (B145994) product. youtube.com In contrast, triplet nitrenes react in a stepwise manner, which allows for bond rotation in the intermediate and results in a mixture of stereoisomers. researchgate.net

In dearomative (3+2) cycloadditions of benzofurans with dithioallyl cations, excellent levels of stereoselectivity have been observed. nih.gov The mechanistic rationale for this high stereoselectivity is attributed to electronic factors of the starting materials, which govern the stability of the intermediates and transition states. nih.gov Computational studies can help elucidate these factors by modeling the reaction pathway and identifying the key interactions that control the stereochemical outcome. researchgate.net

Formation of Nitrene Intermediates

Nitrenes are highly reactive intermediates that are central to many transformations involving this compound. These electron-deficient species can be generated through various methods. A common approach is the thermolysis or photolysis of organic azides, where molecular nitrogen is expelled to produce the corresponding nitrene. researchgate.net This method is analogous to the formation of carbenes from diazo compounds. researchgate.net

Another pathway to nitrenes involves the decomposition of isocyanates, which releases carbon monoxide. researchgate.net In the context of sulfonamides derived from this compound, nitrene intermediates are often generated from related sulfonyl azides. These sulfonyl azides can be prepared from the corresponding sulfonyl chloride.

The generated nitrenes can exist in either a singlet or a triplet electronic state, which dictates their reactivity. Triplet nitrenes are generally more thermodynamically stable, while singlet nitrenes are often involved in concerted reactions. researchgate.net The energy difference between these states can sometimes be small enough to allow for interconversion at room temperature. researchgate.net

In catalytic processes, nitrene intermediates are often stabilized through coordination to a metal center, forming metallonitrene or nitrenoid species. nih.gov These metal-complexed nitrenes exhibit modified reactivity and selectivity compared to free nitrenes. For instance, rhodium(II) catalysts are effective in promoting nitrene transfer reactions from sulfonyl azide (B81097) precursors. nih.gov

Recent advancements have also focused on the generation of nitrene radical intermediates. nih.gov These species possess spin density on the nitrogen atom and are implicated in a range of C-H functionalization and aziridination reactions. nih.gov They can be formed through intramolecular single electron transfer to a metal-bound nitrene moiety. nih.gov For example, cobalt(II) complexes can react with organic azides to form a cobalt(III) nitrene radical intermediate. nih.gov This process involves an intramolecular electron transfer from the cobalt(II) center to the newly formed nitrene ligand. nih.gov

Spectroscopic and Computational Studies

Theoretical Investigations of Molecular and Electronic Structure

Theoretical chemistry provides powerful tools to investigate the intricacies of molecular systems. For 3-nitrobenzenesulfonyl chloride, computational studies, particularly those employing density functional theory (DFT), offer deep insights into its structural and electronic characteristics, which govern its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the geometric parameters of molecules. For this compound, DFT calculations are used to determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles. These theoretical calculations are typically performed on an isolated molecule in the gas phase and are then compared with experimental data, most notably from X-ray crystallography, to ensure accuracy. researchgate.netglobalresearchonline.net The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 217610, providing a crucial benchmark for validating computational models. nih.gov

In practice, DFT calculations for similar aromatic compounds, such as nitrobenzene (B124822) or substituted benzenes, have shown excellent agreement with experimental values, with minor deviations often attributed to the difference between the gaseous state of the calculation and the solid state of the crystal. globalresearchonline.netuwosh.edu For instance, in a study of 1,2,3-trichloro-4-nitrobenzene, calculated bond lengths were found to be slightly larger than experimental values, a common and expected outcome. globalresearchonline.net These computational models accurately predict the planar nature of the benzene (B151609) ring and the orientation of the sulfonyl chloride and nitro functional groups.

Table 1: Representative Data from DFT Calculations on Related Compounds This table is illustrative of typical data obtained from DFT calculations and is based on findings for structurally similar molecules.

| Parameter | Typical Calculated Value (Å/°) | Experimental Value (Å/°) | Reference |

|---|---|---|---|

| C-C bond length | 1.39-1.41 | ~1.399 | uwosh.edu |

| C-S bond length | ~1.78 | (Varies) | |

| S-Cl bond length | ~2.08 | (Varies) | |

| S=O bond length | ~1.45 | (Varies) | |

| C-N bond length | ~1.48 | ~1.486 | uwosh.edu |

| N=O bond length | ~1.23 | ~1.223 | uwosh.edu |

| C-C-C bond angle | 118-122 | 117.7-123.4 | uwosh.edu |

| O-S-O bond angle | ~120 | (Varies) |

Frontier Molecular Orbital (FMO) theory is essential for explaining the reactivity of chemical species. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the presence of electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups significantly lowers the energy of the LUMO. This low-energy LUMO makes the molecule a potent electrophile, susceptible to nucleophilic attack. The LUMO is typically localized on the benzene ring and the sulfur atom, indicating the primary sites for receiving electrons.

In certain reactions, such as electrochemical reduction, this compound can accept an electron to form a radical anion. researchgate.net In this state, the molecule possesses a Singly Occupied Molecular Orbital (SOMO), which is the former LUMO now occupied by a single electron. The analysis of the SOMO is crucial for understanding the subsequent steps in radical-based reaction mechanisms. The stability and charge distribution of this radical intermediate dictate the reaction pathway, such as the cleavage of the S-Cl bond. researchgate.net

Quantum-chemical simulations are employed to map out the energetic landscape of a chemical reaction, including transition states and intermediates. These simulations provide a step-by-step understanding of reaction mechanisms that can be difficult to observe experimentally.

For this compound, such simulations have been used to analyze its electrochemical reduction. researchgate.net Theoretical calculations help elucidate the electron transfer mechanism, showing how the position of the nitro group influences the reaction pathway. The initial electron transfer leads to the formation of a radical anion, and simulations can predict whether this is followed by the loss of the chloride ion or another transformation.

Another area of application is in studying its reactions with nucleophiles, such as the arylsulfonation of benzhydrazide. researchgate.net Computational models can determine the activation energies for different potential pathways, helping to optimize reaction conditions for desired products. These simulations confirm that the sulfur atom of the sulfonyl chloride group is the primary electrophilic center for nucleophilic attack. Furthermore, studies on the thermal decomposition of related compounds using DFT help in understanding thermal stability, which for this compound is notably high, with exothermic decomposition only beginning above 180°C. google.comku.dk

Conformational Analysis and Stereochemistry

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement (stereochemistry) are defining features of a molecule's identity and function.

This compound is an achiral molecule. nih.govnih.gov Chirality requires a molecule to be non-superimposable on its mirror image, which typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different groups. This compound lacks any such stereocenters and possesses a plane of symmetry that passes through the C-S and C-N bonds (assuming free rotation of the functional groups), making it achiral. Therefore, it does not exhibit optical activity.

Table 2: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₄ClNO₄S |

| InChI Key | MWWNNNAOGWPTQY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)N+[O-] |

While this compound itself has limited conformational freedom, primarily related to the rotation around the C-S bond, its derivatives can exhibit significant conformational flexibility. This is particularly evident in N-substituted sulfonamides, which are synthesized from this compound.

A key example is N-benzoyl-3-nitrobenzenesulfonamide. nih.gov X-ray diffraction studies of this derivative reveal specific conformations defined by torsion angles. For instance, the molecule is twisted at the sulfur atom, with a notable torsional angle between the sulfonyl benzene ring and the N-H bond. The conformation of the C-SO₂-NH-C(O) segment is anti, and the N-H bond is syn with respect to the meta-nitro group. nih.gov This conformational preference is crucial as the three-dimensional shape of sulfonamide derivatives often dictates their biological activity, such as their ability to bind to enzyme active sites. nih.gov The study of these conformations in derivatives is vital for drug design and understanding structure-activity relationships.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzoyl-3-nitrobenzenesulfonamide |

| 1,2,3-trichloro-4-nitrobenzene |

| Nitrobenzene |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is a cornerstone of modern chemical synthesis. While traditional methods for reactions involving 3-nitrobenzenesulfonyl chloride are effective, there is a significant push towards catalysts that offer higher efficiency, selectivity, and reusability. Recent breakthroughs in catalysis, such as the development of geminal atomic catalysts (GACs), present exciting opportunities. sciencedaily.com These novel catalysts, featuring two metal cores that work in concert, have demonstrated the potential to significantly improve reaction yields and reduce waste. sciencedaily.com For instance, a GAC with two copper ions has been shown to be highly effective in cross-coupling reactions, achieving a carbon footprint ten times lower than conventional catalysts. sciencedaily.com Future research will likely focus on adapting such systems for reactions involving this compound, aiming to enhance the synthesis of sulfonamides and other derivatives. The ability of these catalysts to be recovered and reused is a particularly attractive feature for industrial applications. sciencedaily.com

Development of Green and Sustainable Synthesis Protocols

The synthesis of this compound has traditionally relied on reagents like chlorosulfonic acid and thionyl chloride. prepchem.comgoogle.com While effective, these methods often involve harsh conditions and generate significant waste, posing environmental concerns. thieme-connect.com A major trend in chemical manufacturing is the move towards greener and more sustainable processes. This includes the use of less hazardous reagents and solvents, as well as developing processes with higher atom economy.

A patented process has demonstrated a high-yield (95-98%) synthesis of this compound from nitrobenzene (B124822) and chlorosulfonic acid, with the subsequent addition of an inorganic acid chloride like thionyl chloride. google.com This method offers the advantage of producing a high-purity product and reducing the pollution of wastewater with unreacted nitrobenzene or nitrobenzenesulfonic acid. google.com Further research is expected to build upon such improvements, potentially exploring solvent-free reaction conditions or the use of solid acid catalysts to replace corrosive liquid acids. The use of aqueous-organic solvent systems has also been explored for reactions of this compound, with some mixtures allowing for nearly theoretical yields of the desired products. researchgate.net

Advanced Mechanistic Elucidation through Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical transformations. Theoretical calculations can provide insights into the electronic structure of reactants and intermediates, transition state geometries, and reaction energy profiles.

For instance, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been investigated with the aid of theoretical calculations, revealing that the electron transfer mechanism is dependent on the position of the nitro group on the phenyl ring. researchgate.net Future computational studies on reactions involving this compound will likely focus on modeling catalytic cycles, predicting the selectivity of reactions, and understanding the role of solvents and other additives. This knowledge will be invaluable for the rational design of more effective and selective synthetic protocols.

Broadening Applications in Drug Discovery and Materials Science

This compound is a valuable building block in the synthesis of various organic molecules. Its derivatives, particularly sulfonamides, are core structural motifs in numerous pharmaceuticals. cbijournal.com The compound has been utilized in the preparation of acyl-2-aminobenzimidazole analogs and other complex heterocyclic systems. fishersci.casigmaaldrich.com Its role as a biochemical for proteomics research further highlights its importance in the life sciences. fishersci.cascbt.com

In the realm of drug discovery, there is ongoing interest in synthesizing novel sulfonamide-containing compounds as potential therapeutic agents. For example, 3-nitrobenzenesulfonyl fluoride (B91410), a related compound, has been used as a starting material in an alternative synthesis route for the drug fedratinib. thieme-connect.com Future research will undoubtedly continue to explore the use of this compound in creating libraries of diverse molecules for biological screening.

In materials science, the applications of this compound are also expanding. It is used as an intermediate in the synthesis of dyes. google.comchemicalbull.com The reactivity of the sulfonyl chloride group allows for its incorporation into polymers and other materials to impart specific properties. Research in this area may focus on developing new functional polymers, coatings, and other advanced materials with tailored electronic, optical, or mechanical properties derived from the incorporation of the 3-nitrophenylsulfonyl moiety.

Investigation of Environmental Fate and Impact of Derivatives

As the use of this compound and its derivatives continues, understanding their environmental fate and potential impact is of paramount importance. While the compound itself is known to hydrolyze slowly in water, the persistence and toxicity of its various synthetic products are areas that require further investigation. fishersci.ca

Future research in this domain will likely involve studies on the biodegradability of sulfonamide-based drugs and other derivatives. Assessing the potential for bioaccumulation and ecotoxicity will be crucial for ensuring the long-term sustainability of chemistries involving this reagent. The development of analytical methods for detecting and quantifying these compounds and their degradation products in environmental samples will also be a key research focus. This information is vital for conducting comprehensive environmental risk assessments and for developing strategies to mitigate any potential adverse effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing sulfonamides using 3-nitrobenzenesulfonyl chloride?

this compound reacts with amines under mild conditions to form sulfonamides. A typical protocol involves dissolving the amine in anhydrous dichloromethane or pyridine, adding this compound (1.2 equiv) at 0–5°C, and stirring for 4–6 hours at room temperature. Excess reagent is quenched with ice-water, and the product is purified via recrystallization or column chromatography . Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency.

Q. How can the purity of this compound derivatives be verified?

Key methods include:

- Melting Point Analysis : Compare observed melting points (e.g., 60–65°C for pure this compound) with literature values .

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC with UV detection (λ = 254 nm) to assess homogeneity.

- Spectroscopy : Confirm structure via H NMR (aromatic protons at δ 8.5–9.0 ppm) and IR (S=O stretching at ~1370 cm and ~1180 cm) .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in a cool (0–6°C), dry place, sealed under inert gas (e.g., N) to prevent hydrolysis .

- Handling : Use gloves, goggles, and a fume hood to avoid exposure to corrosive vapors. In case of contact, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Hydrolyze residual reagent with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The nitro group acts as a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack. This enhances reactivity with amines, alcohols, and thiols. For example, in the synthesis of fedratinib analogues, the nitro group stabilizes the transition state during amidation, enabling yields >90% . However, steric hindrance from the meta-nitro substituent can reduce reactivity with bulky nucleophiles, requiring optimized stoichiometry .

Q. How can kinetic contradictions in acylation reactions involving this compound be resolved?

In a study of leflunomide acylation, conflicting rate constants were observed in water–dioxane mixtures. Resolution involved:

- Solvent Polarity Adjustment : Increasing dioxane content (40–60% v/v) reduced hydrolysis side reactions, improving acylation efficiency .

- Temperature Control : Lowering the reaction temperature to 10°C minimized thermal degradation of the sulfonyl chloride .

- Real-Time Monitoring : Using UV-Vis spectroscopy to track reagent consumption and intermediate formation .

Q. What strategies improve selectivity in dual-functionalization reactions using this compound?

In diol acylation, selectivity depends on steric and electronic factors:

- Bulkier Reagents : this compound preferentially reacts with less hindered hydroxyl groups. For example, in the acylation of diol 15, only the primary alcohol was modified when using this compound, while benzoyl chloride reacted non-selectively .

- Catalytic Bases : Triethylamine enhances nucleophilicity of targeted hydroxyl groups, directing reaction pathways .

Q. How can computational methods predict hydrolysis pathways of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model the hydrolysis mechanism:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.